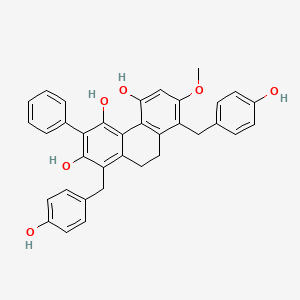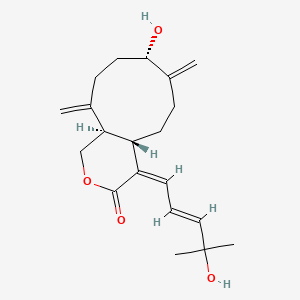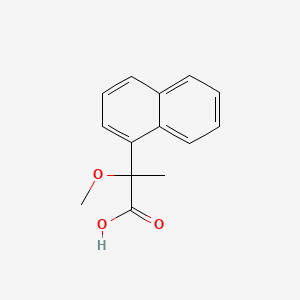
2-Methoxy-2-(1-naphthyl)propionic Acid
Übersicht
Beschreibung
2-Methoxy-2-(1-naphthyl)propionic acid (2-MNP) is a compound belonging to the class of organic acids known as carboxylic acids. 2-MNP is a synthetic compound, meaning it is not naturally occurring in the environment. This compound has been studied extensively due to its potential applications in the fields of medicine and biochemistry. 2-MNP has been used as a model compound to study the effects of carboxylic acids on biological systems, and has been used as an inhibitor of enzymes such as acetylcholinesterase.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Methoxy-2-(1-naphthyl)propionic acid has been studied for its chemical synthesis and properties. One study focused on the preparation of this compound by reacting di(6-methoxy-2-naphthyl)-zinc or 6-methoxy-2-naphthylzinc halide with a lower alkyl 2-halopropionate (Cramer, 2001). Additionally, its absolute configurations were confirmed by NMR analyses and X-ray crystallography, demonstrating its utility in chemical research (Ichikawa et al., 2002).
Application in Chiral Resolution
A significant application of this compound is in the chiral resolution of alcohols and determining their absolute configurations. This compound was used for enantioresolution of alcohols by the 1H NMR anisotropy method, which is a powerful technique for analyzing chiral substances (Harada et al., 2000).
Analytical Applications
In analytical chemistry, this compound has been utilized in a diastereomer method for determining enantiomeric excess of chiral alcohols by 1H NMR and MS spectrometry (Taji et al., 2002). This showcases its versatility as an analytical tool in stereochemistry.
Environmental Impact Study
There has been research on the environmental impact of related compounds such as naproxen, which is structurally similar to this compound. A study investigated the persistence characteristics of naproxen in agricultural soils, which is relevant considering the structural similarity (Topp et al., 2008).
Conformational Analysis
The conformational analysis of related esters of this compound has been conducted to understand their molecular arrangements and stability, which is crucial for their applications in stereochemistry (Matsumoto et al., 2007).
Synthesis of Enantiomers
This compound has also been used in the synthesis of enantiomers of certain pheromones, showcasing its utility in organic synthesis and chiral chemistry (Ichikawa & Ono, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Methoxy-2-(1-naphthyl)propionic Acid is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts as a non-selective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Result of Action
The inhibition of the cyclooxygenase enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes .
Biochemische Analyse
Biochemical Properties
2-Methoxy-2-(1-naphthyl)propionic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with cyclooxygenase (COX-1 and COX-2) enzymes, where it acts as a non-selective inhibitor . This interaction is crucial as it helps in understanding the inhibition mechanisms of these enzymes, which are involved in the inflammatory response.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cyclooxygenase enzymes affects the production of prostaglandins, which are key mediators in inflammation and pain . This modulation can lead to changes in gene expression related to inflammatory responses and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition mechanism is essential for understanding how non-steroidal anti-inflammatory drugs (NSAIDs) function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature . Its degradation over time can affect its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and tissue distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s activity and function within the cell, influencing its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-methoxy-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMPILNFZOQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459107 | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63628-25-1 | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063628251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116NC5P8V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




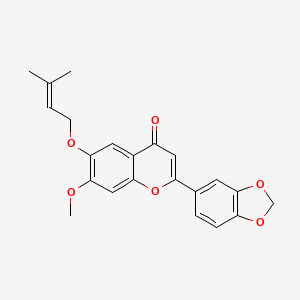
![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)
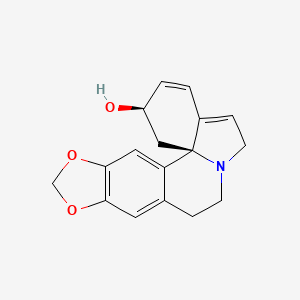

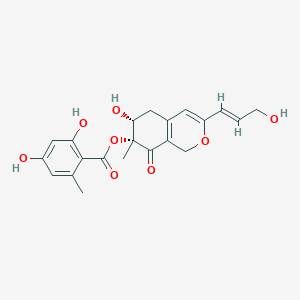
![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)

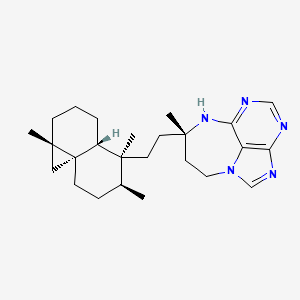


![2-({2-[4-(2H-1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl}(methyl)amino)acetic acid](/img/structure/B1246832.png)
